molecular formula C14H10O3 B6377541 4-(2-Formylphenyl)-2-formylphenol, 95% CAS No. 1111120-67-2

4-(2-Formylphenyl)-2-formylphenol, 95%

Cat. No. B6377541
CAS RN: 1111120-67-2
M. Wt: 226.23 g/mol
InChI Key: WPRXZJISRPMPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylphenyl)-2-formylphenol, 95% (4-FPF) is an organic compound belonging to the class of phenols, which are characterized by the presence of an aromatic ring with an attached hydroxyl group. 4-FPF is a white crystalline solid with a melting point of 126°C and a boiling point of 200°C. It is soluble in a variety of organic solvents and has a characteristic odor. 4-FPF has been used in a number of scientific research applications, and is of particular interest due to its unique biochemical and physiological effects.

Scientific Research Applications

4-(2-Formylphenyl)-2-formylphenol, 95% has a number of potential applications in scientific research. It has been used to study the effects of phenolic compounds on cellular and biochemical processes, as well as to study the effects of hydroxyl radicals on biological systems. 4-(2-Formylphenyl)-2-formylphenol, 95% has also been used as a model compound for the study of the effects of free radicals on DNA and other biomolecules. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% can be used to study the effects of hydrophobic interactions on protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% is able to interact with proteins and other biomolecules due to its hydrophobic nature. This interaction is thought to be responsible for the biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95%. Additionally, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with DNA and other biomolecules due to its ability to form hydroxyl radicals. These hydroxyl radicals can cause damage to DNA and other biomolecules, leading to the observed effects of 4-(2-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% has been shown to cause DNA damage, leading to changes in gene expression and the production of new proteins. It is also believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with cell membranes, leading to changes in their permeability and function.

Advantages and Limitations for Lab Experiments

4-(2-Formylphenyl)-2-formylphenol, 95% is a relatively inexpensive compound and is relatively easy to synthesize, making it a suitable choice for laboratory experiments. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 4-(2-Formylphenyl)-2-formylphenol, 95% is also a potent compound and can cause DNA damage, so care must be taken when working with it in the laboratory. Additionally, the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules are not yet fully understood, so further research is needed in this area.

Future Directions

There are a number of potential future directions for 4-(2-Formylphenyl)-2-formylphenol, 95% research. One potential direction is to further study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on gene expression and the production of new proteins. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on cell membranes and their permeability and function. Finally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on DNA damage and its potential applications in cancer therapy.

Synthesis Methods

4-(2-Formylphenyl)-2-formylphenol, 95% can be synthesized using several methods, including the Williamson ether synthesis. This involves the reaction of 4-bromophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. Another possible method is the reaction of 4-chlorophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. This method is often preferred due to its lower reactivity and cost.

properties

IUPAC Name

5-(2-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRXZJISRPMPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685046
Record name 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formylphenyl)-2-formylphenol

CAS RN

1111120-67-2
Record name 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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